tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 3-thienyl moiety at position 1. The thienyl group is further functionalized with a methoxycarbonyl (COOCH₃) group at position 2, while the triazole’s position 4 is esterified with a tert-butyl group.
The methoxycarbonyl-thienyl substituent may contribute to electronic effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl 1-(2-methoxycarbonylthiophen-3-yl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-10(12(18)21-14(2,3)4)15-16-17(8)9-6-7-22-11(9)13(19)20-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHPVAFHFXUZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thienyl boronic acid with a halogenated triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions would ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thienyl ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The ester and carbonyl groups can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could serve as a lead molecule for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. The methoxycarbonyl and thienyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and related compounds:
Key Observations:
Benzyl and ethyl esters exhibit higher molecular weights and distinct boiling points, reflecting differences in volatility and intermolecular forces.
Substituent Influence :
- Thienyl vs. Phenyl : The thienyl group in the target compound introduces sulfur-based aromaticity, which may alter π-π stacking interactions compared to phenyl-substituted analogs .
- Electron-Withdrawing Groups : The methoxycarbonyl group on the thienyl ring likely withdraws electron density, polarizing the triazole core and affecting reactivity in nucleophilic substitutions .
The target compound’s thienyl substituent could similarly modulate bioactivity.
Biological Activity
Tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 860611-40-1) is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological evaluations, and relevant case studies that demonstrate its efficacy against various biological targets.
The molecular formula of this compound is C14H17N3O4S, with a molecular weight of 323.37 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 471.1 ± 55.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | -3.86 ± 0.70 (Predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thienyl and triazole precursors under controlled conditions to ensure high yield and purity. The incorporation of the tert-butyl and methoxycarbonyl groups is crucial for enhancing the compound's stability and solubility in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
- IC50 Values : Some derivatives demonstrated IC50 values as low as 1.1 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against:
- Bacterial Strains : Escherichia coli and Staphylococcus aureus.
- Mechanism : The proposed mechanism involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Case Studies
Several case studies have been documented that focus on the biological activity of triazole derivatives:
-
Study on Antiproliferative Effects :
- Researchers synthesized a series of triazole compounds and evaluated their effects on cancer cell proliferation.
- Results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity against various cancer cell lines.
-
Antimicrobial Efficacy Assessment :
- A comparative study assessed the antimicrobial activity of several triazole derivatives against common pathogens.
- The findings suggested that modifications such as adding methoxycarbonyl groups improved antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
